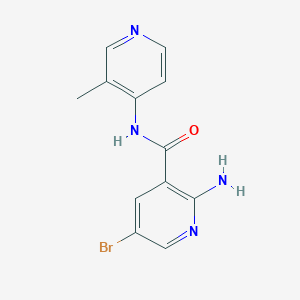
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide moiety. The reaction conditions often involve the use of bromine in the presence of a base, followed by amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in industrial settings to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydroxide, used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and nicotinamides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-bromo-3-methylpyridine: A precursor in the synthesis of the target compound.
2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-amino-3-methylpyridine: Lacks the bromine atom but shares the pyridine ring structure.
Uniqueness
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and bromine groups allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H11BrN4O |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
2-amino-5-bromo-N-(3-methylpyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7-5-15-3-2-10(7)17-12(18)9-4-8(13)6-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
InChI-Schlüssel |
QMEXPCISXNXZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















